molecular formula C13H20BClN2O3 B571618 N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride CAS No. 1150561-64-0

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride

Cat. No.: B571618
CAS No.: 1150561-64-0
M. Wt: 298.574
InChI Key: VJUKUBZTUCNZOU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride typically involves the following steps:

    Borylation Reaction: The introduction of the dioxaborolane group to the pyridine ring can be achieved through a borylation reaction. This often involves the use of a palladium catalyst and bis(pinacolato)diboron as the boron source.

    Acetamidation: The acetamide group is introduced via an amidation reaction, where the pyridine derivative reacts with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the borylation and amidation steps, and crystallization techniques for the purification of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

    Reduction: Reduction reactions can target the pyridine ring or the acetamide group, potentially leading to the formation of amines or reduced pyridine derivatives.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Boronic acids, borate esters.

    Reduction: Amines, reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The boron-containing dioxaborolane group can act as a ligand in catalytic processes, particularly in Suzuki-Miyaura cross-coupling reactions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the areas of cancer and infectious diseases.

    Bioconjugation: The boron group can be used for the conjugation of biomolecules, aiding in the development of diagnostic and therapeutic agents.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as boron-containing polymers or advanced coatings.

Mechanism of Action

The mechanism by which N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride exerts its effects depends on its application:

    Catalysis: The boron center can coordinate with transition metals, facilitating various catalytic cycles.

    Biological Activity: The compound can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways would depend on the specific biological context.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride
  • Molecular Formula : C₁₃H₂₀BClN₂O₃
  • Molecular Weight : 298.58 g/mol
  • CAS Number : 1150561-64-0
  • Key Features : Contains a pyridine ring substituted with a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position and an acetamide group at the 2-position, with a hydrochloride counterion .

Physicochemical Properties :

  • Appearance : White to off-white crystalline solid.
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to the hydrophilic hydrochloride group.
  • Stability : The hydrochloride form enhances stability during storage compared to freebase analogues .

Comparison with Structural Analogues

Structural Variations and Key Differences

The compound belongs to a family of boronic ester-functionalized pyridine derivatives. Key analogues include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features
This compound 1150561-64-0 - Boronic ester at pyridine-5
- Acetamide at pyridine-2
- Hydrochloride salt
C₁₃H₂₀BClN₂O₃ 298.58 Enhanced stability due to HCl salt; optimized for coupling reactions
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide 1220220-21-2 - Boronic ester at pyridine-4
- Acetamide at pyridine-2
C₁₃H₁₉BN₂O₃ 262.11 Lower steric hindrance at pyridine-4; higher reactivity in meta-selective couplings
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide 1092119-20-4 - Boronic ester at pyridine-5
- Pivalamide (bulky tert-butyl) at pyridine-2
C₁₆H₂₅BN₂O₃ 304.20 Steric hindrance slows coupling kinetics; improves regioselectivity
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 1218789-92-4 - Boronic ester at phenyl-3
- Chloro at phenyl-4
- Acetamide at phenyl-1
C₁₄H₁₉BClNO₃ 295.57 Chloro substituent enhances electron-withdrawing effects; suited for electron-deficient aryl couplings
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide N/A - Boronic ester at pyridine-5
- Methanesulfonamide at pyridine-3
C₁₂H₁₉BN₂O₄S 314.17 Sulfonamide group increases acidity (lower pKa); stabilizes transition states in couplings

Physicochemical and Reactivity Comparison

Electronic Effects

  • Acetamide vs. Pivalamide : The acetamide group (electron-withdrawing) in the main compound increases electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. In contrast, pivalamide introduces steric bulk, slowing kinetics but improving selectivity .
  • Hydrochloride Salt : The ionic form improves solubility in polar solvents but may require neutralization before coupling reactions .

Steric Effects

  • Substitution Position : Boronic esters at pyridine-5 (main compound) vs. pyridine-4 (CAS 1220220-21-2) alter steric accessibility. The 5-position in pyridine offers less steric hindrance, favoring faster coupling .
  • Chloro Substituent : In CAS 1218789-92-4, the chloro group increases steric and electronic effects, making it ideal for coupling with electron-rich partners .

Stability and Handling

  • Hydrochloride Salt: Superior shelf-life compared to non-salt forms but hygroscopic .
  • Non-Salt Analogues: Require storage under inert gas (e.g., N₂) to prevent boronic ester hydrolysis .

Research Findings and Case Studies

  • Kinase Inhibitor Synthesis : The main compound was used in a palladium-catalyzed coupling with a triflate-substituted pyrimidine to yield a BTK inhibitor precursor (75% yield) .
  • Steric Effects in Coupling : The pivalamide analogue (CAS 1092119-20-4) showed 20% lower yield than the acetamide variant in a model Suzuki reaction, highlighting steric limitations .
  • Chloro-Substituted Analogue : Demonstrated enhanced reactivity with vinylboronates in carbonylative couplings, achieving 92% yield in a recent study .

Biological Activity

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₂₀BClN₂O
  • Molecular Weight : 298.57 g/mol

Its structure includes a pyridine ring substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds containing boron atoms can interact with biological systems in unique ways. The dioxaborolane group is particularly noted for its ability to form reversible covalent bonds with biomolecules, which may influence enzyme activity and cellular signaling pathways.

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in cancer progression and inflammatory responses.
  • Cell Proliferation : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines while sparing normal cells, indicating a potential therapeutic window.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties.

Cell Line IC50 (µM) Selectivity Index
MDA-MB-231 (Breast)0.12620
MCF10A (Normal)>2.52

These results indicate a strong selective toxicity towards cancer cells compared to non-cancerous cells .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory cytokine production in vitro. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • In Vivo Efficacy : A study involving a mouse model of breast cancer demonstrated that treatment with the compound led to a significant reduction in tumor size and metastasis when administered at a dose of 40 mg/kg for three days . The results indicated a more than 50% reduction in tumor volume compared to control groups.
  • Safety Profile : Toxicity assessments revealed that the compound exhibited a favorable safety profile at therapeutic doses. No significant adverse effects were noted during the study period, supporting its potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, in analogous acetamide derivatives, stepwise addition of reagents (e.g., acetic anhydride) under nitrogen atmosphere, solvent selection (e.g., acetonitrile or DMF), and temperature gradients (e.g., 0°C to 130°C) are critical . Purification via column chromatography or recrystallization (e.g., using petroleum ether) enhances purity. Key

StepReagentSolventTemp (°C)Yield (%)
AcetylationAcetic anhydrideAcetonitrileRT89
CyclizationPOCl₃DMF13079
  • Key References : Reaction monitoring via TLC/HPLC and spectroscopic validation (NMR, MS) ensure structural fidelity .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and confirming boronate ester integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Detects pyridine ring protons (δ 8.5–7.5 ppm) and boronate ester peaks (δ 1.3 ppm for methyl groups) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identifies acetamide C=O stretches (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for modifying the pyridine-boronate core to enhance stability or reactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) optimize transition states and intermediates. For example, ICReDD’s reaction path search methods use PubChem data to predict solvent effects and regioselectivity in heterocyclic systems . Key steps:

Geometry Optimization : Gaussian 16 with B3LYP/6-31G* basis set.

Reactivity Analysis : Fukui indices identify nucleophilic/electrophilic sites on the pyridine ring .

  • Application : Predicts outcomes of halogenation or cross-coupling reactions at the 5-position of the pyridine ring.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Metabolic Stability Assays : LC-MS/MS quantifies hepatic clearance rates (e.g., using human microsomes).

  • Protein Binding Studies : Equilibrium dialysis measures free fraction (%) to adjust IC₅₀ values .

  • In Vivo Pharmacokinetics : Dose-normalized AUC comparisons in rodent models identify bioavailability bottlenecks .

    • Case Study : For a structurally similar thiazolo-pyrimidine derivative, discrepancies in IC₅₀ (in vitro: 2 nM vs. in vivo: 50 nM) were resolved by identifying CYP3A4-mediated metabolism .

Q. How do structural modifications (e.g., substituent variations on the pyridine ring) affect binding affinity to kinase targets?

  • Methodological Answer :

  • SAR Analysis : Synthesize derivatives with halogens (Cl, F), methyl, or methoxy groups at the 4-/6-positions. Test against kinase panels (e.g., Eurofins DiscoverX).
  • X-ray Crystallography : Resolve co-crystal structures with ATP-binding pockets (e.g., EGFR T790M mutant) to identify H-bond interactions with the acetamide group .
  • Data Example :
SubstituentKinase IC₅₀ (nM)Selectivity Index
5-Cl12 ± 245x vs. WT EGFR
5-F8 ± 132x vs. WT EGFR

Q. Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the boronate methyl groups?

  • Resolution : Dynamic stereochemistry of the dioxaborolane ring causes signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) slows ring inversion, simplifying spectra .

Q. How to address inconsistent yields in Suzuki-Miyaura coupling reactions involving this boronate ester?

  • Troubleshooting :

  • Ligand Screening : Use XPhos or SPhos ligands to stabilize Pd(0) intermediates.
  • Oxygen Sensitivity : Conduct reactions under strict inert atmosphere (Argon >99.999%) .
  • Base Optimization : K₂CO₃ in dioxane/water (3:1) improves coupling efficiency vs. Cs₂CO₃ .

Q. Tables for Key Findings

Table 1. Comparative Reactivity of Pyridine-Boronate Derivatives

DerivativeReaction TypeCatalystYield (%)Reference
Parent CompoundSuzuki CouplingPd(PPh₃)₄72
5-Fluoro AnalogBuchwald-HartwigXPhos-Pd85

Table 2. Biological Activity Profile

Assay TypeTargetResultSignificance
Kinase InhibitionEGFR L858RIC₅₀ = 15 nMPotency vs. resistance mutations
Cytotoxicity (HeLa)-CC₅₀ > 100 µMLow off-target toxicity

Properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3.ClH/c1-9(17)16-11-7-6-10(8-15-11)14-18-12(2,3)13(4,5)19-14;/h6-8H,1-5H3,(H,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUKUBZTUCNZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675084
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide--hydrogen chloride (1/1)
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Molecular Weight

298.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-64-0
Record name Acetamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide--hydrogen chloride (1/1)
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Record name 2-Acetamidopyridine-5-boronic acid, pinacol ester hydrochloride
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